7-(3-(N-Methylisonicotinamidomethyl)-2-hydroxypropyl)theophylline
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Overview
Description
7-(3-(N-Methylisonicotinamidomethyl)-2-hydroxypropyl)theophylline is a synthetic compound that belongs to the class of xanthine derivatives. Xanthine derivatives are known for their stimulant effects on the central nervous system and are commonly used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(N-Methylisonicotinamidomethyl)-2-hydroxypropyl)theophylline typically involves the following steps:
Starting Materials: Theophylline, N-Methylisonicotinamide, and appropriate reagents for hydroxylation and alkylation.
Hydroxylation: Theophylline is hydroxylated at the 2-position using a suitable hydroxylating agent under controlled conditions.
Alkylation: The hydroxylated theophylline is then alkylated with N-Methylisonicotinamide in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can occur at various positions on the xanthine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or halides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 7-(3-(N-Methylisonicotinamidomethyl)-2-hydroxypropyl)theophylline can be used as a model compound to study the reactivity of xanthine derivatives and their interactions with various reagents.
Biology
In biological research, this compound may be used to investigate its effects on cellular processes, particularly those involving adenosine receptors, which are known targets of xanthine derivatives.
Medicine
Medically, the compound could be explored for its potential therapeutic effects in treating respiratory diseases, neurological disorders, and other conditions where xanthine derivatives have shown efficacy.
Industry
In the industrial sector, this compound might be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 7-(3-(N-Methylisonicotinamidomethyl)-2-hydroxypropyl)theophylline likely involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, the compound can inhibit the effects of adenosine, leading to increased alertness and bronchodilation. Additionally, it may influence other molecular pathways related to inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
Theophylline: A well-known xanthine derivative used in the treatment of respiratory diseases.
Caffeine: Another xanthine derivative with stimulant effects on the central nervous system.
Aminophylline: A compound similar to theophylline, used as a bronchodilator.
Uniqueness
7-(3-(N-Methylisonicotinamidomethyl)-2-hydroxypropyl)theophylline is unique due to the presence of the N-Methylisonicotinamidomethyl group, which may confer distinct pharmacological properties compared to other xanthine derivatives. This structural difference could result in variations in receptor binding affinity, metabolic stability, and overall efficacy.
Properties
CAS No. |
69517-64-2 |
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Molecular Formula |
C17H20N6O4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl]-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C17H20N6O4/c1-20(15(25)11-4-6-18-7-5-11)8-12(24)9-23-10-19-14-13(23)16(26)22(3)17(27)21(14)2/h4-7,10,12,24H,8-9H2,1-3H3 |
InChI Key |
SGESLCGQWCENLP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)C(=O)C3=CC=NC=C3)O |
Origin of Product |
United States |
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